molecular formula C18H15O8- B1264112 (R)-rosmarinate

(R)-rosmarinate

Cat. No. B1264112
M. Wt: 359.3 g/mol
InChI Key: DOUMFZQKYFQNTF-WUTVXBCWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-rosmarinate is a stereoisomer of rosmarinate having (R)-configuration. It has a role as a plant metabolite. It is a conjugate base of a (R)-rosmarinic acid.

Scientific Research Applications

Vasorelaxant Properties

Ethyl rosmarinate, an ester derivative of rosmarinic acid, demonstrates vasorelaxant effects in rat aorta, functioning through an endothelium-independent pathway. This involves the opening of voltage-gated potassium channels and the blockade of calcium release from intracellular stores and extracellular calcium influx (Wicha et al., 2015). Further research also indicates that ethyl rosmarinate can prevent the impairment of vascular function and morphological changes in hypertension models, suggesting its potential as an alternative treatment for hypertension (Pantan et al., 2019).

Potential in Diabetes and Skin-Whitening

Rosmarinic acid, along with its derivatives like methyl rosmarinate, has been evaluated for inhibitory effects on enzymes like tyrosinase and α-glucosidase, highlighting its potential use as a hypoglycemic and skin-whitening agent (Lin et al., 2011).

Protective Effects in Endothelial Cells

Studies have shown that ethyl rosmarinate protects against high glucose-induced injury in human endothelial cells, suggesting its potential in managing diabetes-related vascular complications. This protection is mediated through the regulation of ROS generation, and pathways like PI3K/Akt/Bcl-2, NF-κB, and JNK (Shen et al., 2018).

Antioxidant in Polymer Applications

Rosmarinate esters have been studied for their potential use as sustainable bio-based antioxidants for polymers. The synthesized esters showed high free radical scavenging activity and superior performance in stabilizing polyethylene and polypropylene compared to commercial synthetic antioxidants (Doudin et al., 2016).

Treatment for Ulcerative Colitis

Ethyl rosmarinate has been evaluated for its therapeutic effect on ulcerative colitis, showing significant decreases in inflammatory factors and improvement in colon tissue damage. Metabolomics studies identified biomarkers and metabolisms closely related to its protective effect, positioning it as a potential natural agent for UC treatment (Zhou et al., 2022).

Antimicrobial Activity

The antimicrobial activity of rosmarinic acid and its derivatives, such as dodecyl rosmarinate, has been studied against bacteria like Staphylococcus carnosus. Esterification alters the compound's mechanism of action, increasing its affinity for cell membranes and decreasing its susceptibility to environmental changes (Suriyarak et al., 2014).

properties

Product Name

(R)-rosmarinate

Molecular Formula

C18H15O8-

Molecular Weight

359.3 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+/t16-/m1/s1

InChI Key

DOUMFZQKYFQNTF-WUTVXBCWSA-M

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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